
1-O-Octadecyl-2-O-methyl-rac-glycerol
Overview
Description
1-Propanol, 2-methoxy-3-(octadecyloxy)- is an organic compound with the molecular formula C22H46O3 It is characterized by the presence of a propanol backbone substituted with methoxy and octadecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-methoxy-3-(octadecyloxy)- typically involves the reaction of 1-propanol with methoxy and octadecyloxy reagents under controlled conditions. The reaction may proceed through a series of steps including substitution and etherification reactions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-Propanol, 2-methoxy-3-(octadecyloxy)- suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-methoxy-3-(octadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
Scientific Research Applications
Antitumor Properties
OMG serves as a precursor for Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycerol-3-phosphocholine), a potent antitumor agent. Edelfosine has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is attributed to its ability to modulate cellular signaling pathways involved in apoptosis, making it a promising candidate for cancer therapies .
Key Findings:
- Edelfosine acts through the activation of the Fas/CD95 receptor, triggering apoptotic pathways in neoplastic cells .
- It has demonstrated efficacy against various cancer types, including leukemia and solid tumors, by disrupting lipid metabolism and inducing cellular stress responses .
Drug Development
OMG's structural similarities with other bioactive lipids make it an attractive candidate for drug development. Its ability to penetrate cell membranes facilitates the design of novel therapeutic agents targeting various diseases beyond cancer.
Potential Applications:
- As a model compound for developing new selective drugs that target apoptotic machinery in cancer therapy.
- In formulations aimed at enhancing drug delivery systems due to its favorable pharmacokinetic properties .
Research Tool
OMG is also utilized as a research tool in biochemical studies:
- It serves as a substrate or inhibitor in studies investigating lipid metabolism and signaling pathways.
- Its role as a precursor for isotopically labeled compounds aids in metabolic tracing studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Propanol, 2-methoxy-3-(octadecyloxy)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with cell membranes or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A similar compound with a shorter alkyl chain, used as a solvent and in chemical synthesis.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Another related compound with different substitution patterns, used in various industrial applications.
Uniqueness
1-Propanol, 2-methoxy-3-(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of surfactants and lubricants .
Biological Activity
1-O-Octadecyl-2-O-methyl-rac-glycerol (OMG) is a synthetic ether lipid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is structurally related to other alkyl-lysophospholipids and exhibits a range of effects on cellular processes, including apoptosis and signal transduction pathways. This article provides a comprehensive overview of OMG's biological activity, supported by research findings, data tables, and case studies.
OMG has been studied primarily for its antitumor properties. It is known to selectively induce apoptosis in tumor cells while sparing normal cells, a characteristic that makes it a candidate for cancer treatment. The mechanism of action appears to involve the incorporation of OMG into cellular membranes, leading to the activation of apoptotic pathways.
The biological activity of OMG can be attributed to several key mechanisms:
- Cell Membrane Interaction : OMG integrates into the lipid bilayer of cell membranes, altering membrane dynamics and function.
- Apoptosis Induction : The compound activates the Fas/CD95 receptor pathway, which is crucial for apoptosis in tumor cells. This selective targeting is significant as normal cells show limited uptake of OMG, thus avoiding unwanted cytotoxic effects .
- MAPK Pathway Inhibition : OMG inhibits the mitogen-activated protein kinase (MAPK) signaling cascade, which is often overactive in cancer cells. This inhibition contributes to its ability to induce apoptosis selectively in malignant cells .
Case Studies
- Tumor Cell Lines : In studies involving human leukemia cell lines (U937 and Jurkat T), OMG was shown to induce apoptosis in a dose-dependent manner. The combination of OMG with ionizing radiation further enhanced apoptotic effects, suggesting a potential strategy for improving cancer therapies through combination treatments .
- Normal vs. Tumor Cells : Research indicates that normal cells, such as human fibroblasts, do not significantly incorporate OMG and are resistant to its apoptotic effects unless the compound is directly microinjected into them. This highlights the selective nature of OMG’s action against tumor cells .
Data Table: Biological Activity Overview
Additional Biological Activities
Beyond its antitumor effects, OMG has been explored for its roles in other biomedical contexts:
- Antiparasitic Activity : Some studies suggest that ether lipids like OMG may have therapeutic potential against parasitic infections due to their ability to disrupt membrane integrity in target organisms .
- Autoimmune Diseases : Research indicates that these compounds may also modulate immune responses, providing avenues for treatment in autoimmune conditions .
Properties
IUPAC Name |
2-methoxy-3-octadecoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319792 | |
Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84337-43-9 | |
Record name | NSC350624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Are there other lipid pathways where 1-O-Octadecyl-2-O-methyl-rac-glycerol might play a role?
A: While not directly addressed in the provided research, this compound could potentially influence other lipid pathways. For instance, it's structurally similar to other ether lipids like plasmalogens. Research indicates that ceramide, a bioactive lipid, can activate a plasmalogen-selective phospholipase A2, leading to the breakdown of plasmalogens and the release of arachidonic acid []. Given the structural similarities, it's plausible that this compound or its metabolites could interact with enzymes involved in plasmalogen metabolism, though further research is needed to confirm this.
Q2: What are the implications of the finding that this compound is not a direct substrate for AGMO?
A: This finding challenges the initial assumption that the cytotoxic effect of this compound in certain cells is solely due to its inability to be metabolized by AGMO []. This highlights the complexity of ether lipid metabolism and suggests that other mechanisms might be at play. For instance, the accumulation of this compound itself, or the actions of its metabolites, could be responsible for the observed cytotoxicity. Further research is necessary to fully elucidate the mechanisms responsible for the biological effects of this compound and its potential applications.
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